molecular formula C11H14BrCl B14043180 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene

1-(3-Bromopropyl)-4-chloro-3-ethylbenzene

Cat. No.: B14043180
M. Wt: 261.58 g/mol
InChI Key: DZWKKLQWJXWOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-chloro-3-ethylbenzene (CAS: 93962-66-4; EC: 300-704-0) is a brominated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain, a chlorine atom at the para position, and an ethyl group at the meta position. Its molecular structure imparts distinct physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in alkylation reactions and pharmaceutical precursor development.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

4-(3-bromopropyl)-1-chloro-2-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

DZWKKLQWJXWOJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-3-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods: Industrial production of 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: 1-(3-Hydroxypropyl)-4-chloro-3-ethylbenzene.

    Elimination: 4-Chloro-3-ethylstyrene.

    Oxidation: 4-Chloro-3-ethylbenzoic acid.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-3-ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The chloro and ethyl groups influence the compound’s reactivity and stability by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications can be contextualized by comparing it to analogs with variations in substituent positions, halogens, or alkyl chains. Key comparisons include:

1-(3-Bromopropyl)-2-chlorobenzene (CAS: Not provided)

  • Structural Difference : Chlorine at the ortho position instead of para; lacks the ethyl group.
  • Synthesis: Prepared via column chromatography (Hexane) with 93% yield using 3-(2-chlorophenyl)-propanol .
  • Reactivity : The ortho-chloro substituent may induce steric hindrance, reducing electrophilic substitution rates compared to the para-substituted target compound.

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (CAS: 1804049-43-1)

  • Structural Difference : Chloropropyl chain instead of bromopropyl; trifluoromethoxy group at para.
  • Properties :
    • Molar Mass: 266.69 g/mol
    • Density: 1.194 g/cm³ (predicted)
    • Boiling Point: 264.0°C (predicted)

1-Bromo-4-(3-bromopropyl)benzene

  • Structural Difference : Dual bromo substituents (one on the ring, one on the propyl chain); lacks chloro and ethyl groups.
  • Applications : Used in palladium-mediated alkyl–nitrogen bond formation, highlighting the utility of bromopropyl chains in cross-coupling reactions .

1-(3-Bromopropyl)-2,4-dichlorobenzene (CAS: 93962-66-4)

  • Structural Difference : Dichloro substitution (positions 2 and 4); lacks the ethyl group.
  • Safety : Requires stringent handling measures due to respiratory risks, similar to the target compound .

Comparative Data Table

Compound Name CAS Number Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
1-(3-Bromopropyl)-4-chloro-3-ethylbenzene 93962-66-4 ~289.6 (calc.) N/A N/A 4-Cl, 3-Ethyl, 3-Bromopropyl
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene 1804049-43-1 266.69 1.194 (pred.) 264.0 (pred.) 4-CF₃O, 3-Ethyl, 3-Chloropropyl
1-(3-Bromopropyl)-2-chlorobenzene Not provided ~233.5 (calc.) N/A N/A 2-Cl, 3-Bromopropyl
1-Bromo-4-(3-bromopropyl)benzene Not provided ~293.9 (calc.) N/A N/A 4-Br, 3-Bromopropyl

Biological Activity

1-(3-Bromopropyl)-4-chloro-3-ethylbenzene is an organic compound characterized by a benzene ring with three distinct substituents: a bromopropyl group, a chloro group, and an ethyl group. Its molecular formula is C12H14BrClC_{12}H_{14}BrCl with a molecular weight of approximately 227.53 g/mol. The structural complexity of this compound suggests potential biological activities, particularly in antimicrobial and anticancer domains, often seen in halogenated compounds.

Antimicrobial Properties

While specific biological activity data for 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene is limited, similar halogenated compounds have demonstrated notable antimicrobial properties. The presence of halogens can enhance lipophilicity, influencing interactions with biological membranes and proteins.

Comparative Analysis of Similar Compounds

Compound NameKey DifferencesNotable Biological Activity
1-(3-Bromopropyl)-4-chlorobenzeneLacks ethyl substituentHigher reactivity
1-(3-Bromopropyl)-4-iodobenzeneContains iodine instead of chlorineEnhanced antimicrobial activity
1-(3-Chloropropyl)-4-bromobenzeneContains chlorine instead of bromineVaries in reactivity
1-(3-Chloropropyl)-4-nitrobenzeneContains a nitro groupPotentially different biological activity due to nitro group

Anticancer Potential

Halogenated compounds have been extensively studied for their anticancer properties. For instance, some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Activity : A study examining various halogenated compounds found that those with bromine and chlorine substituents exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
  • Anticancer Activity : Research on structurally related compounds demonstrated that halogenated benzene derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that these compounds might interact with DNA or inhibit specific oncogenic pathways.

The biological activity of 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene likely involves:

  • Membrane Interaction : Enhanced lipophilicity allows better penetration into lipid membranes, affecting cellular integrity.
  • Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.